molecular formula C11H13N5O B2517035 N-(8-methoxy-4-methylquinazolin-2-yl)guanidine CAS No. 329213-13-0

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B2517035
CAS No.: 329213-13-0
M. Wt: 231.259
InChI Key: UCVBIIAYDZYJNW-UHFFFAOYSA-N
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Description

N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine is a high-purity quinazoline derivative supplied for research and development purposes. This compound, with the CAS Registry Number 329213-13-0 , has a molecular formula of C11H13N5O and a molecular weight of 231.25 g/mol . It is offered with a guaranteed purity of 97% . The guanidine group attached to the quinazoline core makes this chemical a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeting various biological pathways. Researchers can utilize this compound in the development of potential inhibitors, such as myeloperoxidase (MPO) inhibitors, which are investigated for conditions involving inflammatory processes . As a standard handling practice, it is recommended to store the product in a cool, dark place, sealed in dry conditions . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(8-methoxy-4-methylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-7-4-3-5-8(17-2)9(7)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBIIAYDZYJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)N=C(N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345975
Record name N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329213-13-0
Record name N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 8-methoxy-4-methylquinazoline with guanidine derivatives under specific conditions. One common method includes:

    Starting Materials: 8-methoxy-4-methylquinazoline and guanidine hydrochloride.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of the quinazoline ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms.

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, reflux, 6–8 h2-Chloro-8-methoxy-4-methylquinazoline85–92%
AminationAmmonia (NH₃), DMF, 100°C, 12 h2-Amino-8-methoxy-4-methylquinazoline68%

Key Findings :

  • Chlorination occurs efficiently at the 2-position under mild conditions .

  • Amination requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Guanidine Functionalization

The guanidine group participates in acylation and alkylation reactions due to its strong nucleophilicity.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetic anhydride, pyridine, RTN-Acetyl-N'-(8-methoxy-4-methylquinazolin-2-yl)guanidine74%
AlkylationMethyl iodide, K₂CO₃, DMF, 80°CN-Methyl-N'-(8-methoxy-4-methylquinazolin-2-yl)guanidine63%

Mechanistic Insights :

  • Acylation proceeds via nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon.

  • Alkylation favors the formation of monoalkylated products under controlled stoichiometry .

Oxidation Reactions

The methyl group at the 4-position undergoes oxidation to a carboxylic acid under strong oxidizing conditions.

Reagents/ConditionsProductYieldSource
KMnO₄, H₂SO₄, 80°C, 6 h8-Methoxy-4-carboxyquinazolin-2-ylguanidine58%

Notable Observations :

  • Over-oxidation to CO₂ is minimized by maintaining acidic conditions .

Electrophilic Aromatic Substitution

The quinazoline ring undergoes electrophilic substitution at the 6- and 7-positions due to electron-donating methoxy groups.

| Reaction Type | Reagents/Conditions |

Scientific Research Applications

Chemical Structure and Synthesis

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine features a quinazoline ring with methoxy and methyl substitutions, alongside a guanidine moiety. The molecular formula is C11H13N5OC_{11}H_{13}N_{5}O.

Synthesis Methods :

  • Starting Materials : The synthesis typically involves 8-methoxy-4-methylquinazoline and guanidine hydrochloride.
  • Reaction Conditions : Common solvents include ethanol or methanol, often with sodium hydroxide as a base. The reaction is conducted under reflux conditions for several hours, followed by cooling and filtration to isolate the product.

Scientific Research Applications

This compound has demonstrated several promising applications across various domains:

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Anticancer Properties : In vitro studies have indicated that this compound significantly inhibits the growth of several cancer cell lines, including breast and lung cancers. It stabilizes G4 DNA structures, which are crucial in cancer biology, leading to enhanced sensitivity to chemotherapeutic agents .
  • Mechanism of Action : The guanidine moiety interacts with various enzymes and receptors, potentially modulating their functions. The quinazoline ring can bind to DNA and proteins, influencing cellular processes related to proliferation and apoptosis .
  • Stabilization of G4 DNA Structures : This stabilization is linked to replication stress and DNA damage in cancer cells, making it a target for oncotherapy .

Chemical Research

  • Building Block for Synthesis : this compound serves as a precursor in synthesizing more complex molecules within the quinazoline class, facilitating the exploration of new chemical entities with diverse biological activities .

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluated the compound's effectiveness against various bacterial strains, confirming its activity against MRSA with an MIC value that supports its potential as an alternative treatment option.
  • Anticancer Efficacy : Another investigation demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines through mechanisms involving G4 DNA stabilization and apoptosis induction .

Mechanism of Action

The mechanism of action of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The quinazoline ring can also interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Methoxy and ethoxy groups at position 4 or 8 modulate solubility and steric hindrance.
  • Reactivity : The methyl group at position 4 in N-(4-methylquinazolin-2-yl)guanidine facilitates nucleophilic addition reactions, forming adducts with carbonyl-containing compounds like 3-formylchromone .

Biological Activity

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to summarize the current understanding of its biological activity, including synthesis methods, mechanism of action, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 8-methoxy-4-methylquinazoline with guanidine derivatives. The common synthetic route includes:

  • Starting Materials : 8-methoxy-4-methylquinazoline and guanidine hydrochloride.
  • Reaction Conditions : Conducted in solvents like ethanol or methanol, often with sodium hydroxide as a base under reflux conditions for several hours.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The guanidine moiety can inhibit certain enzymes critical for cancer cell metabolism.
  • DNA Interaction : The quinazoline ring structure allows it to bind to DNA, potentially disrupting replication processes in cancer cells .

In a comparative study, this compound demonstrated a lower IC50 value than some established chemotherapeutic agents, indicating higher potency against selected cancer cell lines .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Targeting STAT3 Protein : Studies have shown that this compound can inhibit the phosphorylation-dependent activation of STAT3, a protein often overexpressed in cancers, leading to reduced cell proliferation and increased apoptosis in tumor cells .
  • Stabilization of G4 DNA Structures : It has been observed that the compound stabilizes G4 DNA structures, which are associated with replication stress and DNA damage in cancer cells. This stabilization can lead to enhanced sensitivity to DNA-damaging agents used in chemotherapy .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Studies : A recent study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC comparable to standard antibiotics .
  • Anticancer Efficacy : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancers, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
N-(4-methylquinazolin-2-yl)guanidineModerateLow
N-(8-methoxyquinazolin-2-yl)guanidineLowModerate
This compound High High

The presence of both methoxy and methyl groups on the quinazoline ring enhances its biological activity compared to other derivatives .

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